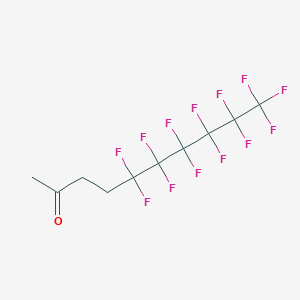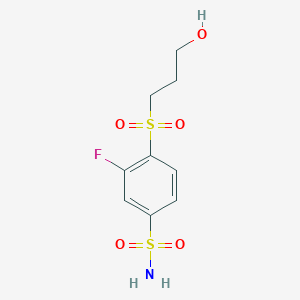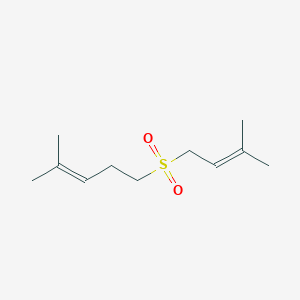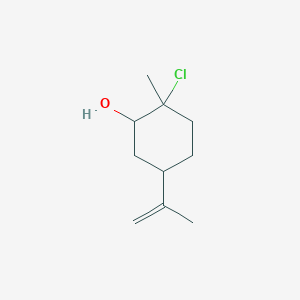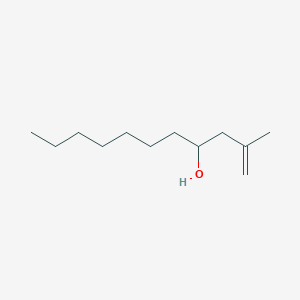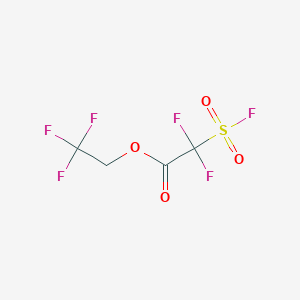
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate is a fluorinated organic compound known for its unique chemical properties. It is widely used as a fluoroalkylation agent in various chemical reactions, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate typically involves the reaction of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with 2,2,2-trifluoroethanol. This reaction is usually carried out in the presence of a catalyst such as trimethylsilyl chloride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl iodides, and bromides. Typical reaction conditions involve the use of solvents like dichloromethane and catalysts such as palladium on activated charcoal .
Major Products Formed
Major products formed from these reactions include difluorocyclopropenes and difluorocarbene reagents, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate involves its ability to act as a fluoroalkylation agent. It introduces fluoroalkyl groups into target molecules, thereby modifying their chemical and physical properties. This modification can affect molecular targets and pathways, leading to the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Uniqueness
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it particularly valuable in specific applications where the trifluoroethyl group is desired .
Eigenschaften
| 108344-43-0 | |
Molekularformel |
C4H2F6O4S |
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 2,2-difluoro-2-fluorosulfonylacetate |
InChI |
InChI=1S/C4H2F6O4S/c5-3(6,7)1-14-2(11)4(8,9)15(10,12)13/h1H2 |
InChI-Schlüssel |
NDTGHQWFWJZEKG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)OC(=O)C(F)(F)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


